molecular formula C23H19BrN2O2 B4539729 N-benzyl-3-(3-bromophenyl)-N-phenyl-4,5-dihydro-5-isoxazolecarboxamide

N-benzyl-3-(3-bromophenyl)-N-phenyl-4,5-dihydro-5-isoxazolecarboxamide

Cat. No. B4539729
M. Wt: 435.3 g/mol
InChI Key: PKUKIWYYVDBZKN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-Benzyl-3-(3-bromophenyl)-N-phenyl-4,5-dihydro-5-isoxazolecarboxamide involves various strategies including cyclization reactions, and the use of catalysts to achieve the desired isoxazole derivatives. For instance, a series of N-(3,5-diphenyl-4,5-dihydro-1,2-oxazol-4-yl)methyl aniline derivatives have been synthesized, showcasing the versatility of methods available for generating isoxazole-containing compounds (Dighe, Mahajan, Maste, & Bhat, 2012).

Molecular Structure Analysis

X-ray crystallography plays a crucial role in determining the molecular structure of these compounds. Studies utilizing X-ray structure characterization and Hirshfeld surface analysis have been conducted to understand the intermolecular interactions, revealing the stabilization mechanisms within the crystal lattice primarily through hydrogen bonding and π-interactions (Saeed et al., 2020).

Chemical Reactions and Properties

The chemical reactivity of N-Benzyl-3-(3-bromophenyl)-N-phenyl-4,5-dihydro-5-isoxazolecarboxamide derivatives involves interactions with various reagents to form new bonds or structures. Notable reactions include the synthesis of benzamides and isoxazoles through cyclization and condensation reactions, demonstrating the compound's versatility in forming structurally diverse derivatives with potential biological applications (Saeed et al., 2015).

Physical Properties Analysis

The physical properties of these compounds, such as crystallinity, melting points, and solubility, are crucial for their application in various fields. The crystal structure and packing are analyzed through X-ray diffraction studies, highlighting the importance of intermolecular forces in determining the physical stability of the compound (Viterbo, Calvino, & Serafino, 1980).

Chemical Properties Analysis

The chemical properties, including reactivity with different chemical groups, stability under various conditions, and the compound's behavior in the presence of catalysts, are essential for understanding its applications. The synthesis and characterization of these compounds involve comprehensive studies on their reactivity patterns, providing insights into their potential use in chemical synthesis and pharmaceutical applications (Shajari, Kazemizadeh, & Ramazani, 2015).

properties

IUPAC Name

N-benzyl-3-(3-bromophenyl)-N-phenyl-4,5-dihydro-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19BrN2O2/c24-19-11-7-10-18(14-19)21-15-22(28-25-21)23(27)26(20-12-5-2-6-13-20)16-17-8-3-1-4-9-17/h1-14,22H,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKUKIWYYVDBZKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(ON=C1C2=CC(=CC=C2)Br)C(=O)N(CC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-3-(3-bromophenyl)-N-phenyl-4,5-dihydro-1,2-oxazole-5-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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